molecular formula C17H15NO2 B8333856 6-Benzyloxy-7-methoxyisoquinoline

6-Benzyloxy-7-methoxyisoquinoline

Cat. No.: B8333856
M. Wt: 265.31 g/mol
InChI Key: KDPCECJIDYQQEF-UHFFFAOYSA-N
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Description

6-Benzyloxy-7-methoxyisoquinoline is a synthetic isoquinoline derivative characterized by a benzyloxy group at position 6 and a methoxy group at position 7 on the aromatic ring. Isoquinoline alkaloids and their synthetic analogs are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and neurological effects .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

7-methoxy-6-phenylmethoxyisoquinoline

InChI

InChI=1S/C17H15NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

KDPCECJIDYQQEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=CC2=C1)OCC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

6-Benzyloxy-7-methoxyisoquinoline has been identified as a promising candidate for cancer therapy due to its ability to inhibit tubulin polymerization. This property is crucial for disrupting the mitotic spindle formation in cancer cells.

Case Studies

  • Study on Tubulin Inhibition : Research demonstrated that isoquinoline-based biaryls, including this compound, exhibit high potency in inhibiting tubulin with favorable drug-like properties, suggesting their potential for in vivo applications in cancer treatment .
  • In Vivo Efficacy : In animal models, these compounds have shown robust anticancer activity with manageable toxicity profiles, indicating their suitability for further clinical development .

Antidiabetic Effects

The compound has also been studied for its potential antidiabetic properties, particularly in enhancing insulin sensitivity.

  • Insulin Sensitivity Improvement : Related derivatives have demonstrated the ability to enhance glucose uptake in muscle cells and reduce blood glucose levels in diabetic animal models .

Case Studies

  • Animal Model Studies : Studies involving diabetic rats indicated that administration of isoquinoline derivatives led to significant reductions in blood glucose levels and improvements in insulin sensitivity markers .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens.

Activity Overview

  • The compound has been tested against a range of microorganisms, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Antimicrobial Testing : In vitro studies revealed that isoquinoline derivatives inhibited the growth of several bacterial strains, including Pseudomonas aeruginosa, with notable efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tubulin polymerization
AntidiabeticImproved insulin sensitivity
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Chlorine at position 4 (quinoline analogs) introduces electronegativity and steric bulk, which may enhance binding to hydrophobic enzyme pockets.
  • Synthesis : High yields (e.g., 90% for compound 6c) are achieved via NaH/MeI-mediated alkylation in DMF, a common method for introducing methoxy and benzyloxy groups .

Physicochemical and Functional Properties

  • Lipophilicity: Benzyloxy groups (logP ~3.5) increase lipophilicity compared to hydroxy or methoxy groups, favoring blood-brain barrier penetration. For example, 6-Benzyloxy-7-methoxyisoquinoline is more lipophilic than 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline (logP ~1.8) .
  • Solubility: Hydroxy groups (e.g., in 7-(Benzyloxy)-6-methoxyisoquinolin-7-ol) enhance aqueous solubility via hydrogen bonding, whereas benzyloxy groups reduce it .
  • Stability: Chlorinated analogs (e.g., 7-(Benzyloxy)-4-chloro-6-methoxyquinoline) exhibit higher metabolic stability due to resistance to oxidative degradation .

Preparation Methods

Synthesis of 1-Benzyl-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline

The dihydroisoquinoline intermediate is synthesized via nucleophilic substitution and cyclization. A benzyl group is introduced at position 1 to stabilize the intermediate during subsequent reactions. The methoxy and benzyloxy groups are installed at positions 7 and 6, respectively, using standard alkylation conditions.

Reaction Conditions :

  • Reagents : Benzyl chloride, sodium hydride, anhydrous tetrahydrofuran (THF).

  • Yield : 87% after column chromatography (hexane-EtOAc, 60:40).

Reductive Deprotection and Aromatization

The critical step involves removing the benzyl protective group at position 1 while retaining the benzyloxy moiety at position 6. Palladium on carbon (Pd/C) catalyzes hydrogenolysis under mild conditions, followed by spontaneous aromatization to yield the target compound.

Reaction Conditions :

  • Catalyst : 10% Pd/C.

  • Solvent : Acetonitrile.

  • Temperature : Room temperature.

  • Yield : 41% after purification.

While classical methods dominate, recent advances employ coupling reactions to streamline synthesis. For instance, carbodiimide-mediated coupling facilitates the introduction of functional groups without compromising the isoquinoline core.

EDC/HOBt-Mediated Amidation

A representative protocol involves activating the carboxylic acid intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves high regioselectivity for the 6- and 7-positions.

Reaction Conditions :

  • Reagents : EDC·HCl, HOBt, dimethylformamide (DMF).

  • Temperature : 25°C.

  • Yield : 73% after aqueous workup.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary methods:

MethodKey StepsReagents/CatalystsYield (%)Purity (HPLC)
Reductive DeprotectionHydrogenolysis, aromatizationPd/C, CH₃CN41>99%
EDC/HOBt CouplingCarbodiimide activation, amidationEDC·HCl, HOBt, DMF7399.4%

Challenges and Optimization Strategies

Yield Limitations in Reductive Deprotection

The modest 41% yield in the Pd/C-mediated method arises from competing side reactions, such as over-hydrogenation of the benzyloxy group. Optimization studies suggest that lowering hydrogen pressure (1–2 atm) and shortening reaction time (≤1 hour) mitigate this issue.

Solvent Effects in Coupling Reactions

Polar aprotic solvents like DMF enhance carbodiimide reactivity but risk racemization. Substituting DMF with dichloromethane (DCM) preserves stereochemistry while maintaining yields ≥70% .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Benzyloxy-7-methoxyisoquinoline, and how can researchers optimize yield?

  • Methodological Answer : A common route involves benzyloxy and methoxy group introduction via nucleophilic substitution or protection/deprotection strategies. For example, Scheme 2 in outlines the synthesis of 6-Benzyloxy-7-methoxyquinoline-3-carboxamide derivatives using benzyl bromide as a benzylating agent under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization may involve adjusting reaction time, temperature, or catalyst (e.g., Pd-mediated coupling for regioselectivity). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers distinguish this compound from structurally similar dihydroisoquinoline derivatives?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare aromatic proton signals; methoxy groups typically appear as singlets (~δ 3.8–4.0 ppm), while benzyloxy protons show distinct splitting patterns (~δ 4.5–5.0 ppm) .
  • HPLC-MS : Monitor retention times and mass-to-charge ratios (e.g., molecular ion peak at m/z 267.32 for this compound vs. m/z 177.2 for 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline) .
  • X-ray crystallography : Resolve spatial arrangements of substituents in crystalline forms .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : This compound serves as a precursor for bioactive molecules. For instance, carboxamide derivatives (e.g., 6-Benzyloxy-7-methoxyquinoline-3-carboxamide) are synthesized for kinase inhibition assays. Researchers should design structure-activity relationship (SAR) studies by systematically modifying substituents and testing against target enzymes (e.g., tyrosine kinases) .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives for target selectivity?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities to receptor sites (e.g., ATP-binding pockets in kinases). Compare results with experimental IC₅₀ values .
  • QSAR models : Train models on datasets of analogous isoquinoline derivatives to predict physicochemical properties (e.g., logP, polar surface area) and optimize bioavailability .
  • Hybrid validation : Cross-validate computational predictions with wet-lab assays (e.g., enzyme-linked immunosorbent assays) to resolve discrepancies arising from receptor diversity or methodological assumptions .

Q. What strategies can resolve contradictions in experimental data for benzyloxy-substituted isoquinolines (e.g., divergent bioactivity results)?

  • Methodological Answer :

  • Controlled replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., bioactivity assays) and apply statistical frameworks (e.g., random-effects models) to identify confounding variables .
  • Isomer characterization : Verify stereochemical purity via chiral HPLC or circular dichroism, as unintended enantiomers may exhibit differing bioactivity .

Q. How do researchers design experiments to study the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) to track metabolic pathways .
  • CYP enzyme profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic enzymes .

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